4-Deoxyglucarate
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Overview
Description
4-Deoxyglucarate is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It is characterized by a six-carbon backbone with multiple hydroxyl groups, making it a versatile molecule in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Deoxyglucarate can be synthesized through the dehydration of D-glucarate. The reaction involves the removal of water molecules from D-glucarate, facilitated by the enzyme D-glucarate dehydratase . This enzyme catalyzes the conversion of D-glucarate to this compound under specific conditions, typically involving a buffered solution at a controlled pH and temperature .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to express the necessary enzymes for the conversion of D-glucarate to this compound. The fermentation process is optimized for yield and efficiency, involving controlled fermentation conditions and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 4-Deoxyglucarate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various keto acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products:
Scientific Research Applications
4-Deoxyglucarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It plays a role in metabolic pathways, particularly in the degradation of hexuronic acids.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in metabolic disorders.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials
Mechanism of Action
The mechanism of action of 4-deoxyglucarate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as D-glucarate dehydratase, which catalyzes its conversion into other metabolites. These metabolites then enter various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
D-Glucarate: A precursor to 4-deoxyglucarate, involved in similar metabolic pathways.
D-Galacturonic Acid: Another hexuronic acid with similar biochemical properties.
Keto-deoxyglucarate: A closely related compound formed through the oxidation of this compound
Uniqueness: this compound is unique due to its specific role in the oxidative degradation pathway of hexuronic acids, leading to the formation of α-keto-glutarate, a key intermediate in the citric acid cycle. This makes it a crucial compound in both metabolic research and industrial applications .
Properties
Molecular Formula |
C6H10O7 |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2R,3S,5S)-2,3,5-trihydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2-4,7-9H,1H2,(H,10,11)(H,12,13)/t2-,3-,4+/m0/s1 |
InChI Key |
WZLURCXZSPTANB-YVZJFKFKSA-N |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)O)O)[C@@H](C(=O)O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)C(C(=O)O)O |
Origin of Product |
United States |
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